molecular formula C19H22N2O3S B1676853 2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine CAS No. 263384-65-2

2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine

Cat. No.: B1676853
CAS No.: 263384-65-2
M. Wt: 358.5 g/mol
InChI Key: AIJIQCBYMBZLJD-UHFFFAOYSA-N
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Description

MS-245 is discontinued (DEA controlled substance). It is a tryptamine derivative which is used in scientific research. It acts as a selective 5-HT6 receptor antagonist with a Ki of 2.3 nM, and was derived through structure-activity relationship development of the selective 5-HT6 agonist EMDT. It has been used as a lead compound for further development of tryptamine-derived 5-HT6 antagonists. In animal studies it has been shown to boost the activity of, but not substitute for, both amphetamine and nicotine.

Biochemical Analysis

Biochemical Properties

MS-245 is known for its role as an antagonist of the serotonin 5-HT6 receptor. It binds to this receptor with a high affinity (Ki = 2.3 nM) and selectively inhibits its activity . The compound also shows selectivity over other serotonin receptor subtypes, such as 5-HT2A and 5-HT2C . In biochemical reactions, MS-245 interacts with the 5-HT6 receptor, leading to a decrease in cyclic AMP (cAMP) production in cells expressing this receptor . This interaction is crucial for understanding the compound’s effects on neurotransmission and signal transduction pathways.

Cellular Effects

MS-245 has been shown to influence various cellular processes, particularly in the context of neurotransmission and cell signaling. By antagonizing the 5-HT6 receptor, MS-245 can modulate the activity of neurons and affect the release of neurotransmitters . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism. For example, in HEK293 cells expressing the 5-HT6 receptor, MS-245 decreases cAMP production, which is a key second messenger in many signaling pathways . Additionally, MS-245 has been observed to potentiate the effects of certain drugs, such as amphetamine, in animal studies .

Molecular Mechanism

The molecular mechanism of MS-245 involves its binding to the 5-HT6 receptor and subsequent inhibition of receptor activity . This binding prevents the receptor from interacting with its natural ligand, serotonin, thereby blocking the downstream signaling cascade. The inhibition of the 5-HT6 receptor by MS-245 leads to a reduction in cAMP levels, which can affect various cellular processes, including gene expression and metabolic pathways . The compound’s selectivity for the 5-HT6 receptor over other serotonin receptor subtypes is also an important aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of MS-245 have been studied over different time periods to understand its stability, degradation, and long-term impact on cellular function. MS-245 has been shown to be stable under standard storage conditions, with a shelf life of up to four years . In in vitro studies, the compound’s effects on cAMP production and neurotransmitter release have been observed over various time points, providing insights into its temporal dynamics . Long-term studies in animal models have also demonstrated the compound’s ability to modulate behavior and drug responses over extended periods .

Dosage Effects in Animal Models

The effects of MS-245 vary with different dosages in animal models. At lower doses, MS-245 has been shown to potentiate the effects of amphetamine, enhancing its stimulant properties . At higher doses, the compound can exhibit toxic or adverse effects, such as alterations in behavior and physiological functions . These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile in preclinical studies.

Metabolic Pathways

MS-245 is involved in various metabolic pathways, primarily through its interaction with the 5-HT6 receptor . The compound’s inhibition of this receptor can affect metabolic flux and the levels of certain metabolites. For example, the reduction in cAMP production can influence energy metabolism and other cellular processes that rely on this second messenger . Additionally, MS-245’s selectivity for the 5-HT6 receptor over other receptor subtypes can lead to specific metabolic effects that are distinct from those of other serotonin receptor antagonists .

Transport and Distribution

The transport and distribution of MS-245 within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s ability to cross the blood-brain barrier and reach its target receptors in the central nervous system is a key aspect of its pharmacokinetics . Once inside the cells, MS-245 can bind to the 5-HT6 receptor and exert its effects on neurotransmission and cell signaling . The distribution of the compound within different tissues and its accumulation in specific cellular compartments are important factors in its overall activity and efficacy .

Subcellular Localization

MS-245’s subcellular localization is primarily determined by its interaction with the 5-HT6 receptor, which is predominantly found in the central nervous system . The compound’s ability to bind to this receptor and inhibit its activity can affect various cellular compartments, including the plasma membrane and intracellular signaling pathways . The targeting signals and post-translational modifications that direct MS-245 to specific compartments or organelles are important for understanding its precise mechanism of action and cellular effects .

Properties

IUPAC Name

2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-20(2)12-11-15-14-21(19-10-9-16(24-3)13-18(15)19)25(22,23)17-7-5-4-6-8-17/h4-10,13-14H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJIQCBYMBZLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CN(C2=C1C=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501027131
Record name 2-[5-Methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]-N,N-dimethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263384-65-2
Record name MS-245
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263384652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[5-Methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]-N,N-dimethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MS-245
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7TKH887Y7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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